N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide
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Overview
Description
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Thiophene Acetamide Moiety: The final step involves the acylation of the intermediate with thiophene-2-acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has shown promise in several fields:
Medicinal Chemistry:
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: Used as a probe to study enzyme inhibition and receptor binding due to its structural complexity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Pathways Involved: The exact pathways depend on the biological target but may include inhibition of kinases, modulation of ion channels, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE stands out due to its dual presence of thiadiazole and thiophene rings, which confer unique electronic and steric properties. This duality enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H15N3O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-15-18-19-16(23-15)17-14(20)10-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,19,20) |
InChI Key |
LRYSABRRNBKPQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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